An In-depth Technical Guide to the Synthesis and Characterization of Ziprasidone Sulfoxide
An In-depth Technical Guide to the Synthesis and Characterization of Ziprasidone Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of Ziprasidone Sulfoxide, a primary metabolite and degradation product of the atypical antipsychotic drug, Ziprasidone.[1][2][3] This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and pharmaceutical quality assurance, offering field-proven insights and detailed methodologies.
Introduction: The Significance of Ziprasidone and its Sulfoxide Derivative
Ziprasidone is a well-established atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[3][4] Its therapeutic efficacy is attributed to its unique antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][5] Like many pharmaceuticals, Ziprasidone undergoes extensive metabolism in the body, with one of the major pathways being oxidation of the sulfur atom in the benzisothiazole ring system to form Ziprasidone Sulfoxide and, subsequently, Ziprasidone Sulfone.[1][3]
The study of Ziprasidone Sulfoxide is critical for several reasons:
-
Drug Metabolism and Pharmacokinetics: Understanding the formation and fate of metabolites is fundamental to characterizing the overall pharmacokinetic profile of a drug.
-
Pharmaceutical Quality Control: As a potential impurity and degradation product, the presence of Ziprasidone Sulfoxide in the active pharmaceutical ingredient (API) or formulated drug product must be monitored and controlled to ensure safety and efficacy.[6]
-
Reference Standard: A well-characterized source of Ziprasidone Sulfoxide is essential as a reference standard for the validation of analytical methods used in stability studies and impurity profiling.
This guide will provide a detailed exploration of the synthesis of Ziprasidone Sulfoxide from its parent compound and the analytical techniques employed for its comprehensive characterization.
Synthesis of Ziprasidone Sulfoxide: A Controlled Oxidation Approach
The synthesis of Ziprasidone Sulfoxide involves the selective oxidation of the sulfide moiety within the Ziprasidone molecule. The primary challenge in this synthesis is to achieve mono-oxidation to the sulfoxide without significant over-oxidation to the corresponding sulfone. This requires careful selection of the oxidizing agent and precise control of reaction conditions.
Causality Behind Experimental Choices
The choice of an oxidizing agent is paramount. Strong oxidants would readily lead to the formation of the sulfone. Therefore, milder and more controlled oxidizing agents are preferred. Hydrogen peroxide, in the presence of a suitable catalyst or under controlled pH and temperature, is a common and environmentally benign choice for this type of transformation.[7] The stoichiometry of the oxidant to the substrate is also a critical parameter to control to favor the formation of the sulfoxide.
The reaction solvent should be chosen to dissolve the starting material, Ziprasidone, and be relatively inert to the oxidizing conditions. A common choice would be a protic solvent like acetic acid or a mixture of an organic solvent and water.
Proposed Synthetic Protocol
This protocol describes a representative method for the synthesis of Ziprasidone Sulfoxide based on established principles of sulfide oxidation.
Materials:
-
Ziprasidone (free base)
-
Hydrogen Peroxide (30% w/w aqueous solution)
-
Glacial Acetic Acid
-
Sodium Bicarbonate
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ziprasidone (1.0 equivalent) in glacial acetic acid at room temperature.
-
Oxidation: Cool the solution in an ice bath to 0-5 °C. To the stirred solution, add a stoichiometric amount of 30% hydrogen peroxide (1.0-1.2 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude Ziprasidone Sulfoxide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.
Characterization and Structural Elucidation
A multi-technique approach is essential for the unambiguous characterization of the synthesized Ziprasidone Sulfoxide and to confirm its structure and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of Ziprasidone Sulfoxide and for differentiating it from Ziprasidone and the corresponding sulfone.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 M Potassium Phosphate buffer (pH adjusted) |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from a higher percentage of A to a higher percentage of B |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 314 nm)[8] |
| Injection Volume | 10-20 µL |
Due to the increased polarity of the sulfoxide group compared to the sulfide in Ziprasidone, the retention time of Ziprasidone Sulfoxide is expected to be shorter than that of Ziprasidone under reversed-phase HPLC conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of Ziprasidone Sulfoxide and for providing structural information through fragmentation analysis.
Expected Mass Spectrometry Data:
| Technique | Expected Result |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ ion at m/z corresponding to the molecular weight of Ziprasidone Sulfoxide (C₂₁H₂₁ClN₄O₂S), which is approximately 429.94. |
| High-Resolution MS (HRMS) | Accurate mass measurement of the [M+H]⁺ ion, confirming the elemental composition. |
| Tandem MS (MS/MS) | Fragmentation pattern that can be compared to that of Ziprasidone to identify fragments containing the oxidized sulfur atom. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, allowing for definitive structural confirmation.
Expected NMR Spectral Features:
-
¹H NMR: The proton signals of the aromatic rings and the piperazine and indolinone moieties are expected to be present. The key change compared to Ziprasidone will be a downfield shift of the protons on the benzisothiazole ring, particularly those closer to the newly formed sulfoxide group, due to its electron-withdrawing nature.
-
¹³C NMR: Similar to the ¹H NMR, the carbon signals of the benzisothiazole ring adjacent to the sulfur atom are expected to experience a downfield shift upon oxidation to the sulfoxide.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (indolinone) | ~3200-3400 |
| C=O stretch (indolinone) | ~1680-1700 |
| C-Cl stretch | ~700-800 |
| S=O stretch (sulfoxide) | ~1030-1070 (Characteristic new band) |
The appearance of a strong absorption band in the region of 1030-1070 cm⁻¹ is a key diagnostic feature for the presence of the sulfoxide group.
Physicochemical Properties
| Property | Description |
| Appearance | Expected to be a solid powder. |
| Molecular Formula | C₂₁H₂₁ClN₄O₂S[2][9] |
| Molecular Weight | 428.94 g/mol [9] |
| Solubility | The introduction of the polar sulfoxide group may slightly increase the aqueous solubility compared to Ziprasidone. It is expected to be soluble in organic solvents like DMSO and DMF.[8] |
| Melting Point | To be determined experimentally. |
Conclusion
The synthesis and characterization of Ziprasidone Sulfoxide are essential for a comprehensive understanding of the metabolism and stability of Ziprasidone. A controlled oxidation of the parent drug provides a viable route to obtaining this important metabolite for use as an analytical reference standard. Its thorough characterization using a combination of chromatographic and spectroscopic techniques is crucial for confirming its identity and purity. This guide provides a foundational framework for researchers to produce and characterize Ziprasidone Sulfoxide, thereby supporting the development and quality control of Ziprasidone-containing pharmaceutical products.
References
- CN101450946B - Synthetic method of ziprasidone - Google Patents. (n.d.).
-
PubChem. (n.d.). Ziprasidone. Retrieved from [Link]
- WO2010073255A1 - Process for preparing ziprasidone - Google Patents. (n.d.).
-
International Journal of Pharma Medicine and Biological Sciences. (n.d.). RP-HPLC METHOD FOR THE ESTIMATION OF ZIPRASIDONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of ziprasidone and its main impurities. Retrieved from [Link]
-
PubMed. (n.d.). Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone to its major metabolite, S-methyldihydroziprasidone: an in vitro study. Retrieved from [Link]
-
PubMed. (n.d.). Ziprasidone metabolism, aldehyde oxidase, and clinical implications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
PubChem. (n.d.). Ziprasidone sulfoxide. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ziprasidone-impurities. Retrieved from [Link]
-
Wikipedia. (n.d.). Ziprasidone. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (2024, February 26). Ziprasidone. Retrieved from [Link]
-
PubMed. (n.d.). Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) High performance liquid chromatographic estimation of ziprasidone in pharmaceutical dosage forms. Retrieved from [Link]
-
ACS Publications. (2019, November 1). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters. Retrieved from [Link]
-
TSI Journals. (2010, March 3). LC-UV and LC-MS study of stress degradation behavior of ziprasidone HCl and development of rapid UHPLC stability-indicating. Retrieved from [Link]
-
ResearchGate. (n.d.). F T IR spectrum of Ziprasidone HCl. Retrieved from [Link]
Sources
- 1. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ziprasidone sulfoxide | C21H21ClN4O2S | CID 15959407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ziprasidone - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
